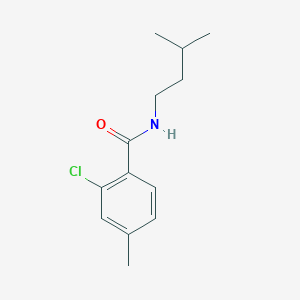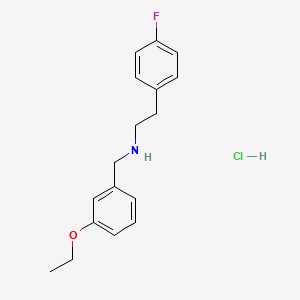![molecular formula C18H21NO3 B5418904 N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide, also known as Mephenoxalone, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is used in scientific research for its potential pharmacological properties. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The exact mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee is not fully understood. However, it is believed to act on the central nervous system by inhibiting the polysynaptic reflexes in the spinal cord. This leads to a reduction in muscle tone and relaxation of skeletal muscles. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been shown to have anti-inflammatory effects, which may contribute to its muscle relaxant properties.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has been shown to have a range of biochemical and physiological effects. It has been shown to reduce muscle tone and spasticity in animal models, as well as reduce inflammation in vitro. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been shown to have analgesic effects in animal models, although the exact mechanism of action is not fully understood.
実験室実験の利点と制限
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It has also been extensively studied, and its mechanism of action and pharmacological properties are well understood. However, there are also some limitations to using N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. It is also not very soluble in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee. One area of research is the development of new derivatives of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee with improved pharmacological properties. Another area of research is the study of the long-term effects of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee on muscle function and inflammation. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee may have potential applications in the treatment of other conditions such as neuropathic pain and spasticity associated with multiple sclerosis.
合成法
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee involves the reaction of 2-phenoxypropanoic acid with 1-(4-methoxyphenyl) ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain pure N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee.
科学的研究の応用
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has been studied for its potential pharmacological properties, particularly its muscle relaxant and anti-inflammatory effects. It has been shown to have a similar mechanism of action to other muscle relaxants such as methocarbamol and chlorzoxazone. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been studied for its potential use in the treatment of muscle spasms and musculoskeletal disorders.
特性
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(15-9-11-16(21-3)12-10-15)19-18(20)14(2)22-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPSFDZTYQAKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-ethoxyethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5418828.png)

![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5418849.png)

![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418864.png)
![1-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5418868.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-methoxyquinoline](/img/structure/B5418902.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5418910.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5418926.png)